molecular formula C6H11FO B3330838 trans-2-Fluorocyclohexanol CAS No. 75024-00-9

trans-2-Fluorocyclohexanol

Cat. No.: B3330838
CAS No.: 75024-00-9
M. Wt: 118.15 g/mol
InChI Key: LMYKFDDTPIOYQV-PHDIDXHHSA-N
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Description

Significance of Fluorine Substitution in Alcohols and Cyclohexanes for Stereochemical and Conformational Research

The substitution of a hydrogen atom with fluorine in alcohols and cyclohexanes has significant implications for stereochemical and conformational research. Fluorine is the most electronegative element and possesses a small van der Waals radius, properties that induce substantial changes in the physical and chemical nature of organic compounds. fiveable.me The strong carbon-fluorine (C-F) bond is one of the most polar covalent bonds in organic chemistry. fiveable.me

In cyclohexane (B81311) systems, fluorine's high electronegativity can stabilize certain conformations through electronic effects. fiveable.me For instance, selective fluorination can render adjacent axial hydrogen atoms more electropositive, leading to stabilizing electrostatic interactions. nih.govnih.gov This ability to fine-tune intramolecular forces makes fluorinated cyclohexanes exceptional models for studying stereoelectronic effects, which are crucial in fields like medicinal chemistry to enhance properties such as metabolic stability and bioavailability of drug candidates. fiveable.me The strategic placement of fluorine allows researchers to dissect the contributions of various non-covalent interactions that dictate a molecule's preferred three-dimensional structure.

Foundational Principles of Stereochemical Control in Cyclic Organic Systems

Stereochemical control in cyclic systems is fundamental to understanding and predicting the outcomes of chemical reactions. fiveable.me In cyclohexane, the chair conformation is the most stable arrangement, where substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The interplay between steric and electronic effects governs the equilibrium between different chair conformations. researchgate.net

Key principles such as the gauche effect, which describes the tendency of certain substituents to adopt a gauche arrangement, and the anomeric effect, which often favors an axial position for an electronegative substituent adjacent to a heteroatom in a ring, are critical for predicting conformational preferences. nih.govpsu.edu The ability to control the formation of specific stereoisomers is paramount in organic synthesis, particularly for complex molecules where biological activity is highly dependent on the precise spatial arrangement of atoms. uok.edu.innumberanalytics.com Understanding these foundational principles allows chemists to design synthetic routes that yield desired products with high selectivity. fiveable.meacs.org

Rationale for Dedicated Academic Investigation of trans-2-Fluorocyclohexanol (B1313321)

This compound is a subject of dedicated academic investigation primarily because it serves as an excellent model system for studying the nuances of intramolecular hydrogen bonding. proceedings.science The key point of interest is the conformational equilibrium between its two chair forms: the diequatorial (eq-eq) conformer, where both the fluorine and hydroxyl groups are in equatorial positions, and the diaxial (ax-ax) conformer.

The presence of a vicinal hydroxyl group and a fluorine atom raises questions about the existence and strength of an intramolecular OH···F hydrogen bond. psu.edu Research has shown that this interaction is a significant factor stabilizing the diequatorial conformer. researchgate.net The strength of this hydrogen bond in the eq-eq conformer has been estimated to be around 1.6 kcal mol⁻¹. rsc.orgrsc.org

Detailed studies using ¹H and ¹³C NMR spectroscopy at various temperatures and in different solvents have been conducted to quantify the populations of the ax-ax and eq-eq conformers. rsc.orgrsc.org These experiments allow for the direct measurement of the free energy difference (ΔG) between the two conformers, providing precise data on how solvent polarity and other factors influence the conformational equilibrium. rsc.orgrsc.orgrsc.org This makes this compound an invaluable tool for dissecting the subtle balance between hydrogen bonding, steric repulsions, and solvent effects.

Research Findings: Conformational Energy of this compound

The conformational preference of this compound is highly dependent on the solvent environment. The following table summarizes the Gibbs free energy difference (ΔG) between the diaxial (ax-ax) and diequatorial (eq-eq) conformers in various solvents, as determined by NMR spectroscopy. A positive ΔG value indicates a preference for the diequatorial conformer.

SolventΔG (aa-ee) (kcal mol⁻¹)
Non-polar solvents (e.g., CCl₄)1.5
Polar solvents (e.g., Acetone)1.2
CDCl₃Exception due to CH···O bonding
CD₂Cl₂Exception due to CH···O bonding
Vapour State1.6

Data sourced from NMR spectroscopic studies. rsc.orgrsc.orgrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-fluorocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYKFDDTPIOYQV-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Stereoselective Synthesis of Trans 2 Fluorocyclohexanol

Diastereoselective Fluorination Strategies for Cyclohexanol (B46403) Derivatives

The controlled installation of a fluorine atom with a specific stereochemical relationship to an existing hydroxyl group on a cyclohexane (B81311) ring is a key challenge in the synthesis of trans-2-Fluorocyclohexanol (B1313321). Both electrophilic and nucleophilic fluorination strategies have been developed to address this challenge with varying degrees of success.

Electrophilic Fluorination Approaches and Reagents

Electrophilic fluorination has emerged as a powerful tool for the direct introduction of fluorine into organic molecules. thieme-connect.com Reagents containing a nitrogen-fluorine (N-F) bond are among the most common and effective sources of electrophilic fluorine due to their stability, safety, and ease of handling compared to elemental fluorine. thieme-connect.comnih.gov Key reagents in this class include N-fluorosulfonimides, such as N-Fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS), as well as quaternary ammonium (B1175870) salts like Selectfluor®. thieme-connect.comacs.orgnih.gov

The mechanism of electrophilic fluorination is still a subject of some debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and reaction conditions. thieme-connect.com In the context of synthesizing this compound from a cyclohexanol derivative, the stereochemical outcome is often influenced by the directing effect of the hydroxyl group and the steric environment of the substrate.

Several electrophilic fluorinating agents have been developed and utilized for various transformations:

Reagent NameAbbreviationKey Features
N-FluorobenzenesulfonimideNFSIA mild and stable electrophilic fluorinating agent. acs.orgsci-hub.se
Selectfluor®F-TEDA-BF4A highly reactive, safe, and non-toxic electrophilic fluorinating reagent. thieme-connect.comnih.gov
N-fluoro-o-benzenedisulfonimideNFOBSAn effective electrophilic fluorinating agent. thieme-connect.com
N-fluoropyridinium ions-Cationic reagents that exhibit enhanced reactivity. thieme-connect.com

While extensive research has been conducted on electrophilic fluorination, achieving high diastereoselectivity for the trans isomer in cyclohexanol derivatives can be challenging and is often substrate-dependent. The development of cryo-flow reactor technology has shown promise in improving diastereoselectivity in such reactions by allowing for precise temperature control.

Nucleophilic Fluorination Routes, Including Epoxide Ring Opening Reactions (e.g., Cyclohexene (B86901) Oxide)

Nucleophilic fluorination provides a complementary and often more stereospecific approach to the synthesis of fluorinated compounds. A particularly effective strategy for the synthesis of this compound is the ring-opening of cyclohexene oxide with a nucleophilic fluoride (B91410) source. This reaction proceeds via an SN2 mechanism, wherein the fluoride ion attacks one of the epoxide carbons from the backside, leading to inversion of configuration at that center and resulting in the formation of the trans product.

A variety of fluoride sources can be employed for this transformation, each with its own advantages and limitations. Common reagents include:

Hydrogen Fluoride (HF): While effective, its high toxicity and corrosiveness necessitate special handling precautions. nih.gov

Potassium Fluoride (KF): Often used in combination with a phase-transfer catalyst to enhance its solubility and reactivity.

Silver Fluoride (AgF): Can provide improved yields and selectivities in certain cases.

Tetrabutylammonium (B224687) Fluoride (TBAF): A soluble and reactive fluoride source.

Potassium Bifluoride (KHF2): Can be used in conjunction with crown ethers to facilitate the reaction.

The choice of fluoride source and reaction conditions, including the solvent and temperature, can significantly impact the yield and selectivity of the epoxide ring-opening reaction. For instance, the use of a dual-catalyst system comprising a chiral amine and a chiral Lewis acid has been shown to promote the highly enantioselective fluoride ring-opening of meso-epoxides.

Enantioselective Synthesis of Chiral this compound Isomers

The development of methods to synthesize enantiomerically pure isomers of this compound is crucial for applications in pharmaceuticals and as chiral building blocks. Asymmetric catalysis, chiral auxiliary-mediated pathways, and biocatalytic transformations have all been explored to achieve this goal.

Asymmetric Catalysis in Fluorination Reactions (e.g., Organocatalysis for Fluorinated Cyclohexanones)

Asymmetric organocatalysis has revolutionized the field of enantioselective synthesis by providing a powerful alternative to metal-based catalysts. In the context of synthesizing chiral fluorinated cyclohexanones, which can be subsequently reduced to the desired chiral this compound, organocatalysts have demonstrated remarkable efficacy. thieme-connect.comnih.govacs.orgnih.govacs.org

Cinchona alkaloid-derived primary amines, for example, can catalyze the asymmetric Michael addition of α-fluoro-β-keto esters to α,β-unsaturated aldehydes, leading to the formation of chiral fluorinated cyclohexenones with high enantioselectivity (up to 99% ee) and diastereoselectivity (up to 20:1 dr). nih.gov This one-pot Robinson annulation sequence allows for the construction of multiple stereocenters in a single operation. nih.gov

A dual-catalysis approach, combining chiral anion phase-transfer catalysis with enamine catalysis using protected amino acids, has also been successfully employed for the direct asymmetric fluorination of α-substituted cyclohexanones. nih.govacs.orgacs.org This strategy enables the generation of quaternary fluorine-containing stereocenters with high enantioselectivities. nih.govacs.orgacs.org

Catalyst TypeSubstrateProductEnantioselectivity (ee)Diastereoselectivity (dr)
Cinchona Alkaloid Amineα-Fluoro-β-keto ester & α,β-unsaturated ketone6-Fluorocyclohex-2-en-1-oneUp to 99%Up to 20:1
Chiral Phosphoric Acid & Primary Amine2-Arylcyclohexanoneα-Fluoro-2-arylcyclohexanone88.5:11.5 to 97:3 er-

Chiral Auxiliary-Mediated Synthetic Pathways

The use of chiral auxiliaries is a well-established strategy for controlling the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate, directs the stereoselective formation of a new stereocenter, and is subsequently removed.

While specific examples for the direct synthesis of this compound using this method are not extensively documented in the provided context, the principle can be applied. For instance, a chiral alcohol could be used to form an ester with a cyclohexene carboxylic acid derivative. Subsequent diastereoselective fluorination of the double bond, directed by the chiral auxiliary, followed by removal of the auxiliary and reduction of the carboxylic acid would yield the chiral fluorinated alcohol.

A notable example of a chiral auxiliary is trans-2-phenylcyclohexanol, which has been effectively used in various asymmetric transformations. wikipedia.org The choice of a suitable chiral auxiliary is critical for achieving high levels of diastereoselectivity.

Biocatalytic Transformations for Stereocontrol

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. pharmasalmanac.comeurekaselect.comnih.gov Enzymes, operating under mild conditions, can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity. pharmasalmanac.comeurekaselect.comnih.gov

While the direct biocatalytic fluorination of cyclohexanol to produce this compound is not yet a well-established process, the potential of enzymes in fluorine chemistry is an active area of research. nih.govchemistryviews.orgnih.gov Fluorinases, for example, are enzymes capable of catalyzing the formation of carbon-fluorine bonds. nih.govnih.gov Directed evolution and protein engineering are powerful tools being used to develop novel biocatalysts with tailored substrate specificities and reactivities for the synthesis of valuable organofluorine compounds. nih.govchemistryviews.org

An alternative chemoenzymatic approach could involve the enzymatic resolution of a racemic mixture of this compound or a precursor. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of the fluorinated alcohol, allowing for the separation of the two enantiomers. Similarly, dehydrogenases could be employed for the stereoselective reduction of a fluorinated cyclohexanone (B45756) to produce a single enantiomer of the desired alcohol.

Control of Stereochemical Purity and Resolution Techniques

The synthesis of single-enantiomer compounds is a critical objective in medicinal chemistry and materials science. For this compound, achieving high stereochemical purity involves the resolution of racemic mixtures, a process of separating enantiomers. Advanced methodologies for this purpose include classical chemical methods, modern chromatographic techniques, and biocatalytic strategies.

Diastereomeric Salt Formation and Separation

Diastereomeric salt formation is a well-established, classical method for resolving racemic mixtures. wikipedia.orgresearchgate.net The underlying principle is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties such as solubility. wikipedia.org This difference allows for their separation, typically by fractional crystallization.

For an alcohol like this compound, the process requires a two-step approach. First, the alcohol is derivatized to introduce an acidic functional group. A common strategy is to convert the alcohol into a phthalate (B1215562) or succinate (B1194679) half-ester. This introduces a carboxylic acid moiety. Subsequently, this acidic derivative of racemic this compound is treated with an enantiomerically pure chiral base (a resolving agent), such as an alkaloid or a synthetic amine. This acid-base reaction forms a pair of diastereomeric salts.

Due to their distinct crystalline structures and intermolecular interactions, these diastereomeric salts exhibit different solubilities in a given solvent. Through a carefully controlled crystallization process, the less soluble diastereomeric salt will precipitate from the solution, while the more soluble one remains dissolved. The precipitated salt can then be isolated by filtration. The final step involves the hydrolysis of the separated diastereomeric salt to cleave the chiral resolving agent, thereby yielding the enantiomerically pure acidic derivative, which can then be converted back to the enantiopure alcohol. A similar strategy can be applied by using a chiral acid to resolve a basic derivative of the starting material. For instance, studies on the resolution of related aminocyclohexanol structures have successfully employed chiral acids like (R)-mandelic acid. researchgate.net

Resolving Agent Class Specific Examples Target Functional Group
Chiral Bases Brucine, Strychnine, (S)-phenylethylamine, Dehydroabietylamine Carboxylic Acids
Chiral Acids (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid Amines

Chiral Chromatography Applications for Enantiomer Resolution

Chiral chromatography is a powerful and widely used technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. sigmaaldrich.com The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common modalities. SFC is often favored for its faster separation times and reduced use of toxic solvents. chromatographyonline.com

The key to this technique is the chiral selector, which is immobilized on a solid support (typically silica (B1680970) gel) within the column. For the resolution of alcohols like this compound, polysaccharide-based CSPs are particularly effective. These are typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

In a typical preparative application, the racemic mixture of this compound is repeatedly injected onto a large-diameter chiral column. The mobile phase, often a mixture of a nonpolar solvent like heptane (B126788) and an alcohol modifier like 2-propanol, carries the sample through the column. The two enantiomers elute at different times, allowing for the collection of highly pure enantiomeric fractions. Macrocyclic glycopeptide and cyclodextrin-based CSPs are also effective, particularly in reversed-phase or polar organic modes, which are highly compatible with mass spectrometry. lcms.cznih.gov

Chiral Stationary Phase (CSP) Type Common Examples Typical Mobile Phase Modes Effective For
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) Normal Phase, Polar Organic, Reversed Phase Alcohols, Amines, Carbonyls, General Racemates
Macrocyclic Glycopeptides Vancomycin, Teicoplanin Reversed Phase, Polar Organic Amino Acids, Carboxylic Acids, Neutral Compounds
Pirkle-type (Brush-type) Dinitrobenzoyl-phenylglycine Normal Phase Aromatic compounds, Compounds with π-acceptor/donor groups
Cyclodextrin-based β-cyclodextrin, Hydroxypropyl-β-cyclodextrin Reversed Phase Aromatic compounds, Compounds capable of inclusion

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution is a highly efficient and environmentally benign method for obtaining enantiomerically pure compounds. This technique exploits the inherent stereoselectivity of enzymes, which catalyze a reaction on one enantiomer of a racemic pair at a much higher rate than the other. For resolving alcohols, lipases are the most commonly used class of enzymes. nih.govmdpi.com

The strategy for this compound involves the enantioselective acylation of the hydroxyl group. The racemic alcohol is incubated with a lipase in a suitable organic solvent, along with an acyl donor such as vinyl acetate (B1210297) or ethyl acetate. The lipase selectively transfers the acyl group to one of the enantiomers, converting it into an ester, while leaving the other enantiomer largely unreacted. For example, lipases from Pseudomonas sp. (such as Lipase PS or AK) and Candida antarctica lipase B (CALB, often immobilized as Novozym 435) have demonstrated high enantioselectivity in the acylation of various cyclic secondary alcohols. mdpi.comnih.gov

The reaction proceeds until approximately 50% conversion is reached. At this point, the mixture contains one enantiomer as the alcohol and the other as the corresponding ester. Because of the significant difference in their polarity, these two compounds can be easily separated using standard techniques like silica gel chromatography. This method can yield both the unreacted alcohol and the ester product with very high enantiomeric excess (ee). The success of the resolution is quantified by the enantiomeric ratio (E), with high E values (often >100) indicating excellent selectivity.

Enzyme Racemic Substrate (Analog) Acyl Donor Solvent Product (ee%) Unreacted Alcohol (ee%)
Amano Lipase AK (Pseudomonas fluorescens) trans-Flavan-4-ol Vinyl Acetate Vinyl Acetate >99% 99%
Lipase PS (Pseudomonas cepacia) trans-2-Azidocyclohexanol Vinyl Acetate Diisopropyl ether >99% >99%
Candida antarctica Lipase B (CALB) 1-Phenylethanol Ethyl Acetate Hexane >99% >99%
Pseudomonas cepacia Lipase (Immobilized) trans-2-Azidocyclohexyl acetate (Hydrolysis) Water Toluene/Buffer >99% (Alcohol) >99% (Acetate)

Table of Mentioned Compounds

Compound Name Functional Class
This compound Fluorinated Alcohol
(R)-Mandelic acid Chiral Carboxylic Acid
Brucine Chiral Amine (Alkaloid)
Strychnine Chiral Amine (Alkaloid)
(S)-Phenylethylamine Chiral Amine
Dehydroabietylamine Chiral Amine
(+)-Tartaric acid Chiral Carboxylic Acid
(+)-Camphorsulfonic acid Chiral Sulfonic Acid
Heptane Alkane (Solvent)
2-Propanol Alcohol (Solvent)
Vinyl Acetate Acyl Donor
Ethyl Acetate Ester (Solvent, Acyl Donor)
trans-Flavan-4-ol Alcohol
trans-2-Azidocyclohexanol Azido Alcohol
1-Phenylethanol Alcohol
trans-2-Azidocyclohexyl acetate Azido Ester
Diisopropyl ether Ether (Solvent)
Hexane Alkane (Solvent)
Toluene Aromatic Hydrocarbon (Solvent)

Advanced Spectroscopic Characterization for Structural and Conformational Elucidation Excluding Basic Compound Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Analysis

NMR spectroscopy is a cornerstone technique for the detailed conformational analysis of trans-2-fluorocyclohexanol (B1313321). By analyzing various NMR parameters in different solvents and at various temperatures, a comprehensive picture of its structural dynamics can be established. rsc.org

The conformational equilibrium of this compound is primarily studied through the analysis of vicinal proton-proton (³JHH) coupling constants, which are highly sensitive to the dihedral angle between the coupled nuclei. In the case of this compound, the molecule exists as an equilibrium between the diequatorial (eq-eq) and diaxial (ax-ax) chair conformations.

At low temperatures, the interchange between these conformers is slow on the NMR timescale, allowing for the observation of separate signals for each form. rsc.org The proportion of each conformer can be determined by the direct integration of their respective signals in these low-temperature spectra. rsc.org The key to the analysis lies in the coupling constants of the protons on C1 and C2 (H1 and H2). The magnitude of the ³J(H1,H2) coupling constant is particularly informative; a large coupling (typically 8-13 Hz) indicates a diaxial relationship between the protons, whereas a small coupling (typically 2-5 Hz) indicates an axial-equatorial or diequatorial relationship.

In the dominant diequatorial (eq-eq) conformer, both the fluorine and hydroxyl groups occupy equatorial positions. This places the corresponding protons (H1 and H2) in axial positions, leading to a large observed ³J(H1,H2) coupling constant. Conversely, the diaxial (ax-ax) conformer has equatorial protons, which would result in a small vicinal coupling constant.

Studies have shown that the conformational free energy difference (ΔG°) between the diaxial and diequatorial forms varies with the solvent. This energy difference is a direct reflection of the stability of one conformer over the other. The preference for the diequatorial conformer is largely attributed to the formation of a stabilizing intramolecular hydrogen bond between the equatorial hydroxyl group and the equatorial fluorine atom. rsc.org

SolventΔG° (ax-ax − eq-eq) (kcal mol⁻¹)Predominant Conformer
Carbon Tetrachloride (CCl₄)1.5Diequatorial (eq-eq)
Acetone~1.2Diequatorial (eq-eq)
Vapor State (Calculated)1.6Diequatorial (eq-eq)

This table presents the Gibbs free energy difference between the diaxial and diequatorial conformers of this compound in various media, as determined from NMR studies. A positive value indicates that the diequatorial conformer is more stable. Data sourced from reference rsc.org.

¹³C NMR chemical shifts also provide conformational information. The carbon chemical shifts, particularly for C1 and C2, differ between the ax-ax and eq-eq conformers due to steric and electronic effects, such as the γ-gauche effect.

¹⁹F NMR spectroscopy is an exceptionally sensitive technique for studying fluorinated organic molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a wide range of chemical shifts, making it highly sensitive to the local electronic environment of the fluorine atom. wikipedia.orghuji.ac.il

In this compound, the ¹⁹F chemical shift is different for the axial fluorine in the ax-ax conformer and the equatorial fluorine in the eq-eq conformer. This difference arises from variations in shielding caused by the surrounding atoms and bonds.

Furthermore, spin-spin coupling between fluorine and adjacent protons (JHF) provides valuable structural data. The magnitude of geminal (²JHF) and vicinal (³JHF) coupling constants is dependent on the conformation. For instance, the ³J(F, H) coupling constant follows a Karplus-type relationship, where its magnitude depends on the C-C bond's dihedral angle. This allows for the differentiation between conformers, as the dihedral angles involving the fluorine atom are distinct in the ax-ax and eq-eq forms. Both through-bond and through-space interactions can influence the fluorine nucleus, providing a detailed probe of the molecular geometry.

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals and for confirming the detailed structure of the conformers.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. rsc.org For this compound, COSY spectra would show correlations between adjacent protons, such as H1 and its neighbors on C2 and C6, and H2 and its neighbors on C1 and C3. This is fundamental for assigning the complex, often overlapping, signals in the ¹H NMR spectrum. westmont.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are close to each other (typically < 5 Å), irrespective of whether they are connected by bonds. researchgate.net This is particularly powerful for conformational analysis. In the diequatorial conformer of this compound, a NOESY experiment could potentially show a correlation between the hydroxyl proton and the fluorine atom (or nearby protons), providing direct evidence for the intramolecular hydrogen bond that stabilizes this conformation.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of carbon resonances based on the already assigned proton signals. westmont.edu

Variable temperature (VT) NMR studies are used to investigate the kinetics of the conformational interchange (ring flip) between the ax-ax and eq-eq forms. rsc.org At high temperatures, the ring inversion is rapid on the NMR timescale, resulting in a single set of time-averaged signals for the cyclohexane (B81311) ring protons and carbons.

As the temperature is lowered, the rate of this interchange decreases. At a specific temperature, known as the coalescence temperature (Tc), the signals for the individual conformers begin to broaden and merge. Below this temperature, at the slow-exchange limit, sharp, distinct signals for each of the two conformers can be observed. rsc.org

By analyzing the line shapes of the signals at different temperatures, particularly around coalescence, it is possible to calculate the rate constant (k) for the conformational interchange. From this, the Gibbs free energy of activation (ΔG‡) for the ring-flipping process can be determined using the Eyring equation. This provides a quantitative measure of the energy barrier that must be overcome for one chair conformer to convert into the other.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Isomerism and Hydrogen Bonding Assessment

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a complementary method to NMR for studying the conformational properties of this compound, with a particular strength in probing hydrogen bonding.

The hydroxyl (O-H) stretching vibration is a highly sensitive probe for hydrogen bonding. escholarship.org In a non-polar solvent like carbon tetrachloride (CCl₄), where intermolecular interactions are minimized, the IR spectrum of this compound can reveal distinct O-H stretching bands corresponding to the different conformational states.

The ax-ax conformer, where the hydroxyl group is axial, cannot form an intramolecular hydrogen bond with the axial fluorine atom due to unfavorable geometry. It would therefore exhibit an O-H stretching band at a higher frequency (typically ~3620-3640 cm⁻¹), characteristic of a "free" or non-hydrogen-bonded hydroxyl group.

In contrast, the eq-eq conformer is stabilized by an intramolecular O-H···F hydrogen bond. researchgate.net This interaction weakens the O-H bond, causing its stretching frequency to shift to a lower wavenumber (a "red shift") and the band to become broader. The presence and relative intensity of this lower-frequency band provide direct evidence for the existence of the hydrogen-bonded eq-eq conformer. researchgate.net By analyzing the O-H stretching region in dilute solutions, the relative populations of the hydrogen-bonded (eq-eq) and free (ax-ax) conformers can be assessed, corroborating the findings from NMR studies.

ConformerO-H PositionF PositionIntramolecular H-BondExpected O-H Stretch Frequency
Diequatorial (eq-eq)EquatorialEquatorialYes (O-H···F)Lower frequency, broad band
Diaxial (ax-ax)AxialAxialNoHigher frequency, sharp band

This table summarizes the expected infrared O-H stretching characteristics for the two primary conformers of this compound in a non-polar solvent.

Fingerprint Region Analysis for Diastereomer and Conformer Differentiation

The fingerprint region of infrared (IR) and Raman spectra, typically spanning from 1500 cm⁻¹ to 400 cm⁻¹, is rich with information derived from complex vibrational modes, including bending, stretching, and torsional motions of the molecular skeleton. This region is exquisitely sensitive to the molecule's three-dimensional structure, making it a powerful tool for distinguishing between diastereomers and conformers.

For this compound, the conformational equilibrium between the diaxial (a,a) and diequatorial (e,e) forms is a key determinant of its properties. In the (a,a) conformer, both the fluorine and hydroxyl groups occupy axial positions, while in the (e,e) conformer, they are in equatorial positions. The presence of an intramolecular hydrogen bond between the hydroxyl group and the fluorine atom in the diequatorial conformer significantly influences the conformational preference.

Vibrational spectroscopy can probe this equilibrium. The C-F and C-O stretching vibrations, as well as various C-C stretching and C-H bending modes within the fingerprint region, are expected to exhibit distinct frequencies and intensities for the (a,a) and (e,e) conformers. While detailed experimental IR and Raman spectral data for the individual conformers of this compound are not extensively reported in publicly accessible literature, computational studies based on density functional theory (DFT) can predict these vibrational frequencies.

Table 1: Predicted Vibrational Frequencies (cm⁻¹) in the Fingerprint Region for the Conformers of this compound (Note: This table is illustrative and based on general expectations for substituted cyclohexanes, as specific experimental data for this compound is scarce.)

Vibrational Mode(a,a) Conformer (Predicted)(e,e) Conformer (Predicted)
C-O Stretch~1050~1070
C-F Stretch~1030~1045
Ring VibrationsMultiple bandsMultiple bands
C-H BendingMultiple bandsMultiple bands

The differentiation of diastereomers, such as comparing trans-2-fluorocyclohexanol with cis-2-fluorocyclohexanol, would also be evident in the fingerprint region. The different spatial arrangement of the substituents leads to unique vibrational coupling patterns, resulting in a distinct set of absorption bands for each diastereomer.

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for the stereochemical analysis of chiral molecules. Since this compound possesses two chiral centers (C1 and C2), it exists as a pair of enantiomers: (1R,2R)- and (1S,2S)-2-fluorocyclohexanol. These enantiomers are non-superimposable mirror images and interact differently with plane-polarized and circularly polarized light.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. For a chiral molecule, the CD spectrum will show positive or negative bands (Cotton effects) in the region of electronic absorptions. The ORD curve is closely related to the CD spectrum through the Kronig-Kramers relations.

The absolute configuration of an enantiomer dictates the sign of the Cotton effects in its CD spectrum and the shape of its ORD curve. For enantiomers, the CD and ORD spectra are mirror images of each other. For instance, if the (1R,2R)-enantiomer exhibits a positive Cotton effect at a certain wavelength, the (1S,2S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength.

Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), are crucial for correlating the experimental chiroptical spectra with the absolute configuration of the molecule. By calculating the theoretical CD and ORD spectra for a known configuration (e.g., 1R,2R), a direct comparison with the experimental spectra allows for an unambiguous assignment of the absolute configuration of the synthesized or isolated enantiomer.

The primary application of CD and ORD spectroscopy in the context of chiral this compound is the determination of its absolute stereochemistry. In a synthetic route aiming to produce a single enantiomer, these techniques serve as the definitive proof of the stereochemical outcome.

Synthesis and Isolation: Preparation and purification of an enantiomerically enriched sample of this compound.

Spectroscopic Measurement: Recording the CD and ORD spectra of the purified sample in a suitable solvent.

Computational Modeling: Performing quantum chemical calculations to predict the CD and ORD spectra for one of the enantiomers (e.g., (1R,2R)-2-fluorocyclohexanol). This would involve conformational analysis to identify the most stable conformers and then calculating the Boltzmann-averaged spectra.

Comparison and Assignment: Comparing the sign and shape of the experimental spectra with the calculated spectra to assign the absolute configuration of the prepared sample.

Table 2: Illustrative Chiroptical Data for Enantiomers of a Chiral Cyclohexanol (B46403) Derivative (Note: This table is a generalized representation to illustrate the principle, as specific data for this compound is not available.)

EnantiomerWavelength of Max Absorption (nm)Sign of Cotton Effect (CD)Specific Rotation [α]D (ORD)
(1R,2R)~210PositivePositive
(1S,2S)~210NegativeNegative

Reactivity Profiles and Mechanistic Investigations of Trans 2 Fluorocyclohexanol

Nucleophilic Substitution Reactions at Fluorinated and Hydroxylated Carbons

The reactivity of trans-2-Fluorocyclohexanol (B1313321) in nucleophilic substitution reactions is dictated by a combination of stereoelectronic and steric factors. The presence of the electronegative fluorine atom and the hydroxyl group on adjacent carbons creates a complex electronic environment that influences the stability of potential intermediates and transition states.

Stereoelectronic and Steric Effects on SN1/SN2 Reaction Pathways

The competition between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways at both the carbon bearing the fluorine (C-F) and the carbon bearing the hydroxyl group (C-OH) is a key aspect of the reactivity of this compound derivatives.

The strong electron-withdrawing inductive effect of the fluorine atom destabilizes the development of positive charge at the adjacent carbon, thereby generally disfavoring an SN1-type mechanism at the hydroxylated carbon. Conversely, an SN2 reaction at this position would proceed via a backside attack, which can be sterically hindered by the cyclohexane (B81311) ring and the adjacent fluorine atom.

Substitution at the fluorinated carbon is also challenging. The C-F bond is significantly stronger than other carbon-halogen bonds, making fluoride (B91410) a poor leaving group. SN1-type reactions at this center are highly unfavorable due to the high energy of the resulting carbocation. SN2 reactions at the C-F bond are also slow due to the high bond strength and the poor leaving group ability of fluoride.

Neighboring group participation (NGP), also known as anchimeric assistance, can play a significant role in the substitution reactions of this compound derivatives. nih.gov The lone pairs on the oxygen of the hydroxyl group (or a derivatized oxygen) can act as an internal nucleophile, attacking the adjacent carbon bearing the leaving group. This participation often leads to the formation of a cyclic intermediate, such as an epoxide, and typically results in retention of stereochemistry at the reaction center due to a double inversion mechanism. masterorganicchemistry.comwikipedia.org The rate of such reactions can be significantly accelerated compared to analogous systems where NGP is not possible.

Ring Opening and Rearrangement Reactions (e.g., in Derivatives)

Derivatives of this compound, such as the corresponding epoxide, are valuable intermediates for further functionalization. The ring-opening of trans-2-fluorocyclohexene oxide with various nucleophiles is a key reaction. The regioselectivity of this SN2 reaction is influenced by both steric and electronic factors. Generally, in acid-catalyzed ring-opening, the nucleophile attacks the more substituted carbon, while in base-catalyzed conditions, the attack occurs at the less sterically hindered carbon. The presence of the electron-withdrawing fluorine atom can also influence the regioselectivity by affecting the partial positive charges on the two carbons of the epoxide ring.

Carbocationic rearrangements, such as the Wagner-Meerwein rearrangement, are also pertinent to the chemistry of this compound derivatives. wikipedia.orgmychemblog.comlscollege.ac.injk-sci.com Treatment of this compound with a strong acid can lead to protonation of the hydroxyl group, followed by the loss of water to form a secondary carbocation. This carbocation can then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, which can then be trapped by a nucleophile or lose a proton to form an alkene. The presence of the fluorine atom can influence the propensity for and the pathway of such rearrangements.

Selective Oxidation and Reduction Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be selectively oxidized to the corresponding ketone, 2-fluorocyclohexanone (B1314666). Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and the Swern oxidation. wikipedia.orgorganic-chemistry.orgwikipedia.org

Pyridinium Chlorochromate (PCC): This reagent is known for its ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions and in aprotic solvents like dichloromethane. wikipedia.orgorganic-chemistry.orgasianpubs.orgorganic-chemistry.orgresearchgate.net The reaction with this compound is expected to proceed efficiently to yield 2-fluorocyclohexanone.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine. wikipedia.orgorganic-chemistry.org It is a very mild and high-yielding procedure, making it suitable for substrates with sensitive functional groups.

The selective reduction of 2-fluorocyclohexanone can be achieved using various reducing agents to regenerate this compound or its cis-isomer, depending on the reagent and reaction conditions. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereoselectivity of the reduction is influenced by the steric environment around the carbonyl group.

Derivatization Reactions for Functional Group Interconversion and Probe Synthesis

The hydroxyl group of this compound serves as a versatile handle for a variety of derivatization reactions, enabling the synthesis of functional probes and the interconversion to other functional groups.

Esterification and Etherification Reactions of the Hydroxyl Group

Esterification: this compound can be readily converted to its corresponding esters through reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This reaction is a standard method for protecting the hydroxyl group or for introducing specific ester functionalities.

Etherification: The Williamson ether synthesis provides a route to ethers of this compound. masterorganicchemistry.comwikipedia.orgyoutube.comkhanacademy.orglibretexts.org This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then displaces a halide from an alkyl halide to form the ether. The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. masterorganicchemistry.com

Formation of Protecting Groups and Reactive Intermediates

To facilitate multi-step syntheses, the hydroxyl group of this compound often needs to be protected. Common protecting groups for alcohols include silyl (B83357) ethers and tosylates.

Silyl Ethers: The hydroxyl group can be converted into a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, by reacting the alcohol with the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole. rsc.orgchemicalbook.comwikipedia.org Silyl ethers are generally stable under a wide range of reaction conditions but can be easily removed using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Tosylates: The alcohol can be converted into a tosylate by reaction with tosyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group, transforming the hydroxyl group into a reactive site for nucleophilic substitution and elimination reactions.

Below is a summary of representative derivatization reactions of the hydroxyl group in this compound.

Reaction TypeReagentsProduct
Esterification Acyl chloride (RCOCl), Pyridinetrans-2-Fluorocyclohexyl ester
Etherification 1. NaH; 2. Alkyl halide (R-X)trans-2-Fluorocyclohexyl ether
Silylation TBDMS-Cl, Imidazoletrans-2-Fluorocyclohexyl TBDMS ether
Tosylation TsCl, Pyridinetrans-2-Fluorocyclohexyl tosylate

Neighboring Group Participation of Fluorine and Hydroxyl Groups in Chemical Transformations

In the chemical transformations of this compound, the proximity of the fluorine and hydroxyl groups to each other gives rise to significant intramolecular effects that dictate the reactivity and stereochemical outcome of reactions. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, involves the interaction of a reaction center with electrons from an adjacent atom or group within the same molecule. wikipedia.org For this compound, both the hydroxyl and fluorine substituents are potential participating groups, each exhibiting distinct behavior based on their inherent electronic properties and the specific reaction conditions.

Participation of the Hydroxyl Group: Epoxide Formation

One of the most well-documented examples of neighboring group participation involving a hydroxyl group in a trans-halohydrin is the intramolecular formation of an epoxide. In the presence of a base, the hydroxyl group of this compound is deprotonated to form a nucleophilic alkoxide. This intramolecular nucleophile can then attack the adjacent carbon atom bearing the fluorine atom, displacing the fluoride ion in an internal S(_N)2 reaction to yield cyclohexene (B86901) oxide.

The mechanism is critically dependent on the stereochemistry of the cyclohexane ring. For the backside attack to occur, the participating alkoxide and the fluorine leaving group must adopt a trans-diaxial conformation. Although the diequatorial conformer of this compound is generally more stable, a conformational ring-flip to the less stable diaxial form allows the reaction to proceed. The proximity of the reacting groups in this conformation significantly increases the effective concentration of the nucleophile, leading to a reaction rate that is substantially faster than a comparable intermolecular reaction.

Figure 1: Mechanism of Epoxide Formation from this compound
A chemical reaction diagram showing the base-catalyzed conversion of this compound to cyclohexene oxide. The first step shows the deprotonation of the hydroxyl group by a base (B:), forming an alkoxide. The molecule is shown in its trans-diaxial conformation. The second step shows the intramolecular SN2 attack of the alkoxide on the carbon bonded to fluorine, with the fluoride ion acting as the leaving group, resulting in the formation of cyclohexene oxide.
The reaction proceeds via a trans-diaxial conformation, allowing for an intramolecular SN2 displacement of the fluoride by the neighboring alkoxide.

The table below outlines the typical conditions for this transformation. While fluoride is generally a poor leaving group, the entropic advantage of the intramolecular pathway facilitates its displacement.

Table 1: Representative Conditions for the Synthesis of Cyclohexene Oxide from this compound

ParameterConditionPurpose
ReagentSodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Acts as a base to deprotonate the hydroxyl group, forming the reactive alkoxide intermediate.
SolventWater, Ethanol, or a mixtureProvides the medium for the reaction.
TemperatureRoom temperature to gentle heatingTo provide sufficient activation energy for the reaction to proceed at a reasonable rate.
ProductCyclohexene OxideThe resulting product from the intramolecular cyclization reaction.

Participation of the Fluorine Atom: A Comparative Analysis

The ability of a neighboring halogen atom to participate in a reaction, such as the solvolysis of a cyclohexyl tosylate, depends on its capacity to stabilize the developing positive charge at the reaction center through the formation of a bridged halonium ion. The effectiveness of halogens as neighboring groups follows the trend I > Br > Cl.

To assess the participation of the fluorine atom in this compound derivatives, one can examine the relative rates of solvolysis of trans-2-halocyclohexyl sulfonates. Seminal studies in this area have provided quantitative data on the acetolysis of these compounds. The data reveals that while iodine and bromine provide significant rate enhancements due to anchimeric assistance, chlorine offers only marginal assistance.

Fluorine, owing to its high electronegativity and the instability of a positively charged fluoronium ion, does not provide any significant anchimeric assistance. dalalinstitute.com Instead, its strong electron-withdrawing inductive effect tends to destabilize the transition state leading to a carbocation, thereby retarding the reaction rate compared to an unsubstituted system. The data presented in Table 2, based on classic studies of cyclohexyl derivatives, clearly illustrates this trend.

Table 2: Relative Rates of Acetolysis of trans-2-Substituted Cyclohexyl p-Bromobenzenesulfonates (Brosylates)

Substituent (X) in trans-2-X-Cyclohexyl BrosylateRelative Rate (krel)Interpretation
H (Cyclohexyl Brosylate)1.00Reference rate without a neighboring group.
F~0.1 - 0.5Rate retardation due to the strong inductive effect of fluorine; no evidence of anchimeric assistance.
Cl~1 - 3Slight rate enhancement, indicating weak neighboring group participation.
Br~103 - 104Significant rate enhancement due to the formation of a stable bromonium ion intermediate.
I~106 - 107Very large rate enhancement, indicating strong neighboring group participation via a stable iodonium (B1229267) ion. dalalinstitute.comepa.gov

Note: The values are approximate and collated from foundational studies on solvolysis to illustrate the trend in neighboring group participation among halogens. The exact values can vary with specific reaction conditions and the leaving group.

Advanced Theoretical and Computational Investigations of Trans 2 Fluorocyclohexanol

Molecular Dynamics (MD) Simulations for Conformational Dynamics in Different Phases

While specific molecular dynamics (MD) simulation studies focused solely on trans-2-Fluorocyclohexanol (B1313321) are not extensively documented in the literature, this computational technique is ideally suited for exploring its conformational dynamics. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational transitions and intermolecular interactions in condensed phases.

An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, chloroform) or as a pure liquid. The simulation would track the trajectories of all atoms, revealing the frequency of transitions between the eq-eq and ax-ax conformers. Such a study would allow for the calculation of the potential of mean force (PMF) along the dihedral angle coordinate that defines the chair-flip, yielding the free energy barrier for interconversion. Furthermore, MD simulations can elucidate the structure and dynamics of the solvent shell around the molecule and how solvent molecules interact specifically with the hydroxyl and fluorine substituents, influencing the conformational equilibrium.

Prediction of Spectroscopic Parameters and Validation with Experimental Data (e.g., NMR Chemical Shifts and Coupling Constants, IR Frequencies)

Computational methods are powerful tools for predicting spectroscopic parameters, which can then be validated against experimental data to confirm conformational assignments. For this compound, NMR spectroscopy is particularly informative.

The vicinal proton-proton coupling constants (³JHH) are highly sensitive to the dihedral angle and thus to the conformation. Low-temperature ¹H NMR spectra in various solvents have allowed for the direct observation of both the eq-eq and ax-ax conformers. rsc.org The coupling constants of the proton at C2 (H-2) in the dominant eq-eq conformer have been measured and compared with theoretical predictions. rsc.org DFT and ab initio methods can calculate NMR chemical shifts and coupling constants, which typically show good agreement with experimental values for the assigned conformers.

Similarly, IR vibrational frequencies can be calculated for each conformer. The O-H stretching frequency is a key indicator of hydrogen bonding. In the eq-eq conformer, the intramolecular OH···F hydrogen bond is expected to cause a redshift (a shift to lower frequency) of the O-H stretching vibration compared to the non-hydrogen-bonded O-H in the ax-ax conformer or in a non-interacting environment.

Spectroscopic ParameterConformerPredicted FeatureExperimental Validation
³JHH (H-1/H-2)eq-eqSmall coupling constant (gauche relationship)Confirmed by low-temperature ¹H NMR rsc.org
³JHH (H-1/H-2)ax-axLarge coupling constant (anti-periplanar relationship)Confirmed by low-temperature ¹H NMR rsc.org
IR ν(O-H) Stretcheq-eqRedshifted due to OH···F hydrogen bondProvides evidence for intramolecular H-bonding

Quantitative Analysis of Fluorine Effects on Reactivity and Stereoselectivity via Computational Models

The fluorine atom significantly influences the reactivity and stereoselectivity of this compound through its strong inductive effect. Computational models can quantify these effects by simulating reaction transition states. For example, the acidity of the hydroxyl proton is enhanced by the electron-withdrawing fluorine atom. This can be quantified by calculating the energetics of the deprotonation reaction to form the corresponding alkoxide.

Furthermore, in reactions involving the hydroxyl group, such as etherification or esterification, the fluorine atom can influence the reaction rate and the stereochemical outcome. Computational modeling of transition state structures for such reactions would reveal how the fluorine substituent stabilizes or destabilizes the transition state. Analysis of computed atomic charges can show that the fluorine atom polarizes the adjacent C-F bond, which in turn affects the charge distribution across the entire ring and influences how the molecule interacts with approaching reagents. nih.gov This substrate control, dictated by the electronic properties of the fluorine atom, can be a deciding factor in the diastereoselectivity of addition reactions. nih.gov

Advanced Electronic Structure Analysis: Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM), and Noncovalent Interaction (NCI) Analysis for Bond Characterization and Interactions

To gain a deeper understanding of the intramolecular interactions governing the conformational preference of this compound, advanced electronic structure analyses are employed.

Natural Bond Orbital (NBO) Analysis : NBO analysis translates the complex wavefunction into a more intuitive picture of localized bonds and lone pairs. For the eq-eq conformer, NBO analysis can quantify the stabilization energy associated with the OH···F hydrogen bond. This is achieved by calculating the second-order perturbation energy (E(2)) for the donor-acceptor interaction between the lone pair on the fluorine atom (donor) and the antibonding σ*(O-H) orbital (acceptor). A significant E(2) value provides quantitative evidence for the hydrogen bond's strength. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM analyzes the topology of the electron density (ρ) to characterize chemical bonding. nih.gov In the context of the eq-eq conformer, a QTAIM analysis would search for a bond critical point (BCP) between the hydroxyl hydrogen and the fluorine atom. The presence of such a BCP and the values of the electron density (ρ) and its Laplacian (∇²ρ) at this point would confirm and characterize the nature of the OH···F hydrogen bond, distinguishing it as a predominantly electrostatic interaction. researchgate.net

Noncovalent Interaction (NCI) Analysis : NCI analysis is a visualization technique that identifies noncovalent interactions in real space based on the electron density and its reduced density gradient (RDG). chemrxiv.org An NCI plot for the eq-eq conformer of this compound would reveal a distinct surface between the hydroxyl hydrogen and the fluorine atom. The color of this surface, which is mapped to the sign of the second eigenvalue of the Hessian of the electron density, would indicate the nature of the interaction—typically green for weak van der Waals forces and blue for stronger, attractive interactions like hydrogen bonds.

Strategic Applications of Trans 2 Fluorocyclohexanol and Its Derivatives in Advanced Organic Synthesis Research

Utilization as a Chiral Building Block in Asymmetric Synthesis

The value of trans-2-fluorocyclohexanol (B1313321) as a chiral building block lies in its pre-existing stereochemistry, which can be transferred to more complex molecules. This "chiral pool" approach is an efficient strategy in asymmetric synthesis, providing a direct pathway to enantiomerically pure target compounds. rsc.org

Enantiopure this compound serves as a valuable starting material for the synthesis of a variety of optically active fluorinated compounds. The hydroxyl group provides a reactive handle for a wide range of transformations, while the fluorine atom imparts unique electronic and steric properties to the molecule and its derivatives. Synthetic strategies often involve the conversion of the hydroxyl group into a good leaving group or a nucleophilic species, enabling the introduction of new functional groups with retention or inversion of configuration. This approach is crucial in the development of fluorinated analogues of natural products and other complex chiral molecules, where the precise placement of fluorine is key to modulating function. nih.govchemrxiv.org

The stereochemistry of the fluorine and hydroxyl groups in this compound can be used to direct the diastereoselectivity of reactions at other positions on the cyclohexane (B81311) ring. This stereocontrol is fundamental to the synthesis of complex cyclic structures like fluorinated polyols and other highly substituted cyclohexanols. For instance, a recyclable fluorous bifunctional Cinchona alkaloid/thiourea organocatalyst has been developed for a one-pot quadruple reaction sequence—involving fluorination, Michael, Michael, and aldol (B89426) reactions—to produce 2-fluorocyclohexanols bearing six contiguous stereocenters. researchgate.net This demonstrates the utility of fluorinated scaffolds in orchestrating complex, multi-step transformations to build densely functionalized and stereochemically rich cyclic systems. nih.govnih.gov The ability to control the stereochemical outcome is paramount, as the spatial arrangement of functional groups dictates the molecule's ultimate properties and function. researchgate.net

Design and Development of Chiral Fluorinated Ligands and Catalyst Precursors

Beyond its role as a structural component of a target molecule, this compound is a valuable precursor for the synthesis of chiral ligands and organocatalysts used in asymmetric catalysis.

In asymmetric catalysis, chiral ligands modify the reactivity and selectivity of a metal center to favor the formation of one enantiomer of a product over the other. nih.gov The design of these ligands is critical, and incorporating fluorinated motifs can influence the steric and electronic environment of the catalyst's active site. The this compound scaffold can be incorporated into various ligand architectures, such as phosphines or oxazolines, to create a well-defined chiral pocket around the metal. researchgate.netresearchgate.net The fluorine atom can engage in specific non-covalent interactions and alter the electron-donating or -withdrawing properties of the ligand, thereby fine-tuning the catalyst's activity and enantioselectivity in reactions like asymmetric hydrogenation or allylic alkylation. rsc.org

Organocatalysis has emerged as a powerful, metal-free approach to asymmetric synthesis. Cinchona alkaloids, in particular, are highly effective organocatalysts for a wide array of transformations. sigmaaldrich.com These alkaloids can be synthetically modified to enhance their catalytic performance. rsc.org Derivatives of this compound can serve as precursors to modify natural catalyst scaffolds like Cinchona alkaloids. For example, attaching the fluorinated cyclohexanol (B46403) moiety to the alkaloid core can create a bifunctional catalyst with a hydrogen-bonding hydroxyl group and a sterically demanding, electronically distinct fluorinated component. rsc.org Such modifications have been shown to be effective; Cinchona-based organocatalysts have been successfully used in the asymmetric synthesis of complex fluorinated cyclohexanols, demonstrating a synergistic relationship between the catalyst and fluorinated substrates. researchgate.netmdpi.com

Research Probes for Mechanistic Organic Chemistry Studies (Excluding Pharmacological/Clinical Drug Design)

The well-defined structure of this compound makes it an excellent model system for studying fundamental concepts in physical organic chemistry, particularly conformational analysis and non-covalent interactions. The molecule exists in equilibrium between two chair conformations: one where the fluorine and hydroxyl groups are both in equatorial positions (eq-eq) and another where they are both in axial positions (ax-ax). youtube.comlibretexts.org

The equilibrium between the conformers is sensitive to the solvent environment. rsc.org In nonpolar solvents, the diequatorial conformer is strongly favored, whereas in more polar solvents, the energy difference between the conformers decreases. rsc.org This solvent dependence provides insight into the interplay of intramolecular and intermolecular forces that govern molecular shape.

Table 1: Solvent Effect on the Conformational Free Energy Difference (ΔG(aa–ee)) of this compound
SolventΔG(aa–ee) (kcal mol⁻¹)Reference
Vapour State1.6 rsc.org
Carbon Tetrachloride (CCl₄)1.5 rsc.org
Acetone~1.2 rsc.org

Synthesis of Isotopically Labeled Analogues for Reaction Mechanism Elucidation

The use of isotopically labeled compounds is a cornerstone of mechanistic organic chemistry, providing unparalleled insight into reaction pathways, kinetics, and the movement of atoms during a chemical transformation. In the context of this compound and its derivatives, isotopic labeling, primarily with deuterium (B1214612) (²H) and fluorine-18 (B77423) (¹⁸F), offers a powerful tool for elucidating complex reaction mechanisms.

The synthesis of deuterated analogues of this compound can be envisioned through several established methodologies. One common approach involves the reduction of a suitable precursor, such as 2-fluorocyclohexanone (B1314666), using a deuterium source like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). The stereochemistry of the resulting alcohol would be dictated by the facial selectivity of the ketone reduction. Alternatively, selective deuteration can be achieved through methods such as the treatment of ynamides with a mixture of triflic acid and a deuterated silane, a versatile method for producing amines with selective deuterium incorporation at the α and/or β positions that could be adapted for other functional groups. nih.govrsc.org

The primary application of deuterium-labeled this compound is in the study of kinetic isotope effects (KIEs). By comparing the reaction rates of the proteated and deuterated isotopologues, researchers can determine whether a specific C-H bond is broken in the rate-determining step of a reaction. This information is crucial for distinguishing between different proposed mechanisms, such as E2 elimination versus SN2 substitution reactions where this compound or its derivatives are substrates.

In a different vein, the synthesis of ¹⁸F-labeled this compound is of significant interest, particularly for applications in Positron Emission Tomography (PET) imaging. nih.govfrontiersin.org PET is a powerful molecular imaging technique that allows for the non-invasive study of biological processes in vivo. The short half-life of ¹⁸F (approximately 110 minutes) makes it an ideal radionuclide for PET tracers. frontiersin.org

The radiosynthesis of [¹⁸F]this compound would typically involve the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride. A common strategy is the deoxyfluorination of a protected cyclohexanediol derivative. For instance, trans-cyclohexane-1,2-diol could be selectively protected and then the remaining free hydroxyl group converted into a good leaving group, such as a tosylate or triflate. Subsequent reaction with [¹⁸F]fluoride, often in the presence of a phase-transfer catalyst, would yield the desired [¹⁸F]this compound after deprotection. frontiersin.org The development of new fluorination methods, such as those catalyzed by protic solvents, could offer more facile and efficient routes to these radiolabeled compounds. sigmaaldrich.comsigmaaldrich.com

Once synthesized, [¹⁸F]this compound could be used as a PET tracer to study the in vivo distribution and metabolism of fluorinated cyclohexanes. This would provide valuable information for medicinal chemistry research, where fluorinated compounds are often developed as potential drug candidates. By tracking the fate of the ¹⁸F label, researchers could gain insights into metabolic pathways, identify potential metabolites, and assess the pharmacokinetic properties of these compounds.

Studies on Stereoelectronic Effects in Model Systems

This compound and its derivatives serve as excellent model systems for the investigation of subtle stereoelectronic effects that govern molecular conformation and reactivity. The interplay between the fluorine and hydroxyl substituents on the cyclohexane ring gives rise to a number of interesting and educational stereoelectronic interactions.

A key aspect of the stereochemistry of this compound is the conformational equilibrium between the diaxial (ax,ax) and diequatorial (eq,eq) chair forms. In many 1,2-disubstituted cyclohexanes, the diequatorial conformer is significantly more stable due to the avoidance of steric strain from 1,3-diaxial interactions. libretexts.orgyoutube.comlibretexts.org However, in the case of this compound, the diaxial conformer is destabilized to a lesser extent than might be predicted based solely on steric considerations. This is due to the operation of several stereoelectronic effects.

One of the most significant of these is the intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom in the diequatorial conformer (OH···F). This interaction stabilizes the eq,eq conformation. rsc.org The strength of this hydrogen bond can be influenced by the solvent, with non-polar solvents favoring the hydrogen-bonded conformation.

Furthermore, hyperconjugative interactions play a crucial role in the conformational preferences of fluorinated cyclohexanes. The anomeric effect, a well-known stereoelectronic phenomenon, describes the tendency of an electronegative substituent on a heterocyclic ring to occupy the axial position. scripps.eduwikipedia.org While this compound is not a heterocycle, analogous hyperconjugative interactions are at play. Specifically, there can be stabilizing interactions between the lone pairs of the oxygen atom and the antibonding orbital of the C-F bond (nO → σC-F), and between the lone pairs of the fluorine atom and the antibonding orbital of the C-O bond (nF → σC-O). The geometric requirements for optimal orbital overlap in these interactions can influence the conformational equilibrium.

Studies on related systems, such as fluorinated methoxycyclohexanes, have revealed counter-intuitive axial preferences due to electrostatic interactions, termed pseudo-anomeric effects. st-andrews.ac.uk These effects arise from stabilizing interactions between electropositive axial hydrogen atoms and the oxygen of the methoxy (B1213986) group, an effect that is enhanced by the presence of electronegative fluorine atoms elsewhere on the ring. st-andrews.ac.uk

The influence of the solvent on the conformational equilibrium of this compound has been a subject of detailed study. The following interactive data table summarizes the Gibbs free energy difference (ΔG°) between the diaxial and diequatorial conformers in various solvents, as determined by NMR spectroscopy. A positive ΔG° indicates a preference for the diequatorial conformer.

SolventΔG° (aa-ee) (kcal mol⁻¹)
Carbon Tetrachloride (CCl₄)1.5
Acetone1.2
Chloroform (CDCl₃)-
Dichloromethane (CD₂Cl₂)-
Vapor State (calculated)1.6
Data sourced from studies on the conformational analysis of this compound. rsc.org

The data clearly show a preference for the diequatorial conformer in all solvents, with the preference being slightly less pronounced in the more polar solvent, acetone. This is consistent with the disruption of the intramolecular OH···F hydrogen bond by the polar solvent molecules. The calculated vapor state free energy difference further underscores the inherent stability of the diequatorial conformer. rsc.org These findings highlight the utility of this compound as a model system for dissecting the contributions of steric, hydrogen bonding, and other stereoelectronic effects to conformational preferences.

Emerging Research Directions and Future Perspectives in Fluorinated Cyclohexanol Chemistry

Development of Innovative Stereoselective Fluorination Methodologies with Enhanced Efficiency

The precise stereochemical control during the introduction of a fluorine atom onto a cyclohexyl ring is paramount for accessing specific isomers like trans-2-Fluorocyclohexanol (B1313321). Current research is intensely focused on moving beyond classical methods to develop more efficient and highly stereoselective catalytic systems.

A significant area of development is organocatalysis, which offers a metal-free approach to asymmetric fluorination. nih.gov For instance, primary amine-functionalized Cinchona alkaloids have been successfully employed as organocatalysts for the direct and asymmetric α-fluorination of cyclic ketones, which are precursors to fluorinated cyclohexanols. nih.gov These catalysts operate via enamine activation, enabling high levels of enantio- and diastereoselectivity. nih.gov Another approach involves the use of planar chiral isothiourea catalysts, which can mediate the direct α-fluorination of carboxylic acids with high yields and excellent enantioselectivities using reagents like N-Fluorobenzenesulfonimide (NFSI). mdpi.com

Transition metal catalysis also remains a vital tool. Lewis acid catalysis, for example, can accelerate the fluorination of β-ketoesters by promoting the enolization process, a key step in reactions involving electrophilic fluorinating agents like Selectfluor®. acs.org Custom-designed catalysts, such as those derived from β,β-diaryl serines, have shown high efficacy in the enantioselective electrophilic fluorination of β-dicarbonyl compounds, achieving excellent yields and enantiomeric excesses. mdpi.com

The development of these methodologies is crucial for synthesizing stereodefined organofluorine compounds, which have distinctive properties valuable in pharmaceutical and materials science. nih.gov

Table 1: Comparison of Catalytic Systems for Stereoselective Fluorination of Cyclic Carbonyl Precursors

Catalyst Type Substrate Class Fluorinating Agent Typical Yield (%) Typical Enantiomeric Excess (%) Reference
Cinchona Alkaloid (Primary Amine) Cyclic Ketones NFSI 81 - 87 98 - 99 nih.gov
β,β-diaryl serine α-substituted β-diketones Selectfluor® 74 - 99 up to 94 mdpi.com
Ti(TADDOLato) β-ketoesters Selectfluor® >80 up to 90 acs.org

Exploration of Novel Reactivity Profiles and Cascade Transformations

The presence of a fluorine atom in the cyclohexanol (B46403) ring significantly alters its electronic properties, opening avenues for novel chemical transformations. Researchers are exploring how the strong electron-withdrawing nature of fluorine can be harnessed to trigger unique reactivity or orchestrate complex cascade reactions.

One-pot sequences that combine fluorination with classic annulation reactions are gaining prominence. For example, a one-pot fluorination and organocatalytic Robinson annulation sequence has been developed for the asymmetric synthesis of fluorinated cyclohexenones. nih.govresearchgate.net In such a process, a β-ketoester can be fluorinated in situ before undergoing a Michael addition and subsequent intramolecular aldol (B89426) condensation, rapidly building molecular complexity and establishing multiple stereocenters with high control. nih.gov

The fluorinated cyclohexanol motif can also serve as a precursor for remote functionalization reactions. These advanced strategies allow for the modification of C-H bonds at positions distant from the initial functional group, a traditionally challenging task in synthesis. researchgate.net The electronic influence of the fluorine atom can be key to controlling the regioselectivity of these transformations. researchgate.net Furthermore, the synthesis of fluorinated cyclic ketones, direct precursors to fluorocyclohexanols, has been investigated, with studies focusing on their unique keto-enol properties and reactivity with electrophilic fluorinating agents like Selectfluor®. sapub.orgresearchgate.net These fluorinated ketones can serve as pivotal intermediates in multi-step synthetic sequences.

Integration with Sustainable Chemistry and Flow Chemistry Paradigms

The synthesis of fluorinated compounds has often relied on hazardous reagents and energy-intensive conditions. A major future perspective is the integration of these syntheses with the principles of green and sustainable chemistry. This involves developing safer fluorinating agents, reducing waste, and utilizing more energy-efficient processes. agchemigroup.eusocietechimiquedefrance.fr

A significant advance is the development of methods to produce fluorochemicals directly from fluorspar using milder reagents like oxalic acid, bypassing the need for highly toxic and corrosive hydrogen fluoride (B91410). agchemigroup.eu Another approach focuses on creating renewable reagents for nucleophilic fluorination, which can be recycled and reused with minimal waste generation. acs.org

Flow chemistry, or continuous-flow microreactor technology, is emerging as a powerful tool for fluorination reactions. beilstein-journals.orgpharmtech.com Many fluorinating agents are hazardous, and flow chemistry enhances safety by using only small quantities of reagents at any given time. pharmtech.comcam.ac.uk This technology provides superior control over reaction parameters such as temperature and mixing, often leading to higher yields and selectivities compared to traditional batch processes. beilstein-journals.orgmit.edu Flow microreactors are particularly effective for reactions involving hazardous gases like elemental fluorine (F₂) or reagents like diethylaminosulfur trifluoride (DAST), making the synthesis of fluorinated molecules like this compound safer and more scalable. beilstein-journals.orgcam.ac.uk

Table 2: Conceptual Comparison of Batch vs. Flow Chemistry for Fluorination

Parameter Batch Processing Flow Chemistry Advantage of Flow
Reagent Handling Large quantities in a single vessel Small quantities continuously reacting Enhanced safety, especially with hazardous reagents pharmtech.com
Heat Transfer Often inefficient, hotspots can occur Highly efficient due to high surface-area-to-volume ratio Precise temperature control, improved selectivity mit.edu
Scalability Requires larger reactors, can be challenging Achieved by running the system for a longer time Easier and more reliable scale-up mit.edu

| Reaction Time | Can be lengthy | Often significantly reduced | Increased process efficiency beilstein-journals.org |

Design of Next-Generation Chiral Fluorinated Auxiliaries and Catalysts

The unique stereoelectronic properties of fluorinated cyclic systems make them attractive scaffolds for the design of new chiral auxiliaries and organocatalysts. The fluorine atom can enforce specific conformations or modulate the electronic nature of a catalytic center, leading to enhanced performance in asymmetric synthesis.

Research is focused on creating novel chiral ligands and catalysts where a fluorinated moiety, such as a derivative of this compound, is integral to the structure. For example, hypervalent iodine-based catalysis platforms have been developed for the stereoselective vicinal difluorination of alkenes, where the catalyst's structure is key to controlling the stereochemical outcome. nih.gov The design of new chiral ligands, such as hybrid oxazoline ligands incorporating axially chiral units, has led to highly effective metal complexes for the enantioselective fluorination of β-ketoesters. acs.orgescholarship.org

The future in this area lies in the rational design of catalysts where the fluorine atom plays a direct role in the catalytic cycle. This could involve using the C-F bond to create a specific steric environment, influence non-covalent interactions in the transition state, or tune the acidity/basicity of a nearby functional group. The development of such catalysts could provide new solutions for challenging asymmetric transformations beyond fluorination itself.

Deeper Understanding of the Complex Interplay of Fluorine, Stereochemistry, and Reactivity in Cyclic Systems

A fundamental understanding of how a fluorine substituent influences the three-dimensional structure and stability of the cyclohexane (B81311) ring is critical for rational molecular design. In this compound, there is a constant equilibrium between two chair conformations: one with both the fluorine and hydroxyl groups in equatorial positions (eq-eq) and one with both in axial positions (ax-ax).

Detailed NMR spectroscopic studies have shown that the equilibrium position is highly dependent on the solvent. rsc.org In non-polar solvents, the diequatorial (eq-eq) conformer is significantly favored due to the formation of an intramolecular OH···F hydrogen bond, which provides a stabilizing attraction of approximately 1.6 kcal/mol. rsc.org As the polarity of the solvent increases, this preference for the eq-eq conformer diminishes because the solvent molecules can compete for hydrogen bonding with the hydroxyl group. rsc.org

Computational chemistry provides powerful tools to dissect these complex interactions. nih.govemerginginvestigators.org Theoretical calculations can quantify the energetic contributions of various factors, including steric repulsion, dipole-dipole interactions, and hyperconjugative effects. For fluorinated cyclohexanes, the small steric size of fluorine means that traditional steric arguments are less dominant. Instead, stereoelectronic effects, such as the gauche effect, play a crucial role in determining conformational preferences. st-andrews.ac.uk Computational studies allow researchers to model transition states and predict how the conformation of the fluorinated ring will influence its reactivity in different chemical reactions. nih.gov This deeper, synergistic understanding from both experimental and computational studies is essential for predicting and controlling the chemical behavior of complex molecules like this compound.

Table 3: Solvent Effect on the Conformational Free Energy Difference (ΔG(aa–ee)) of this compound

Solvent ΔG (kcal/mol) Predominant Conformer Reference
Carbon Tetrachloride (CCl₄) 1.5 eq-eq rsc.org
Acetone ~1.2 eq-eq rsc.org

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